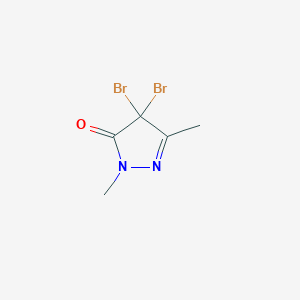
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a pyrazolone ring. Pyrazolones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the bromination of 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4-positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Analyse Chemischer Reaktionen
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazolone derivatives or reduction to remove the bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The bromine atoms and the pyrazolone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one: Lacks the bromine atoms, resulting in different chemical and biological properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a phenyl group instead of bromine atoms, leading to variations in reactivity and applications.
The presence of bromine atoms in this compound makes it unique and imparts specific chemical properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
116342-87-1 |
|---|---|
Molekularformel |
C5H6Br2N2O |
Molekulargewicht |
269.92 g/mol |
IUPAC-Name |
4,4-dibromo-2,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C5H6Br2N2O/c1-3-5(6,7)4(10)9(2)8-3/h1-2H3 |
InChI-Schlüssel |
DWWZEYOTASQVAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
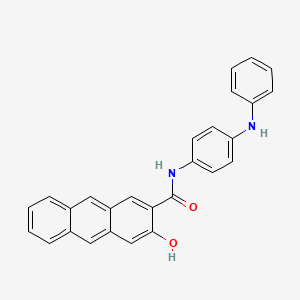
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
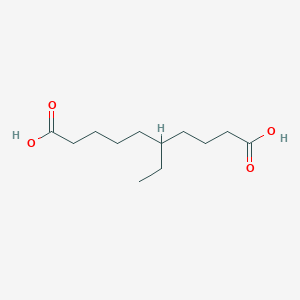

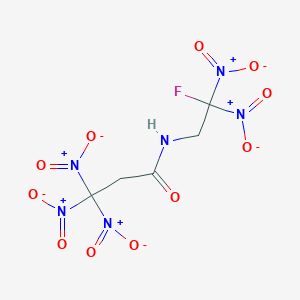
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
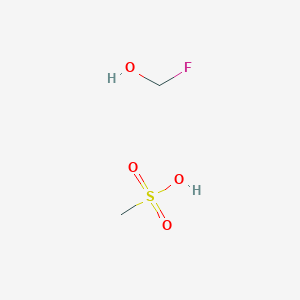
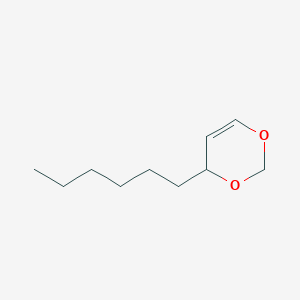
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)

